![molecular formula C9H16N2OSi B1278622 Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 128302-78-3](/img/structure/B1278622.png)
Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” is a versatile chemical compound used in various scientific studies. Its application spans across organic synthesis, medicinal chemistry, and material science, offering immense potential for advancements in these fields. The compound is also known as “2- [2- [ [ (1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanamine” with a CAS Number of 215297-17-9 .
Molecular Structure Analysis
The molecular structure of “Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and silicon (Si) atoms. The empirical formula is C10H25NO2Si .Physical And Chemical Properties Analysis
The compound “Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” has a molecular weight of 219.40 . It is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis Applications : Propanedinitrile has been utilized in the synthesis of monoalkylated propanedinitriles. This process involves photoirradiation of solutions containing propanedinitrile and electron-rich alkenes, leading to the selective anti-Markovnikov photochemical polar addition. This method demonstrates its utility in organic synthesis (Ohashi et al., 2008).
Pharmaceutical Chemistry : In pharmaceutical chemistry, propanedinitrile is used for creating polyfunctionalized 1,4-dihydropyridine derivatives. This is achieved through a four-component reaction in aqueous media, indicating its role in the development of new pharmaceutical compounds (Hadjebi et al., 2011).
Spectroscopic Analysis : The compound has been a subject of spectroscopic analysis, particularly in the study of its vibrational and NMR spectra. Such studies are crucial in understanding its structural and electronic properties, which are relevant in various scientific applications (Gatial et al., 1999).
Optical and Electronic Materials : Propanedinitrile derivatives have been investigated for their amplified spontaneous emission and gain characteristics in dye-doped polymers. This research highlights its potential applications in the development of optical and electronic materials (Lu et al., 2004).
Crystallography : The compound has been used in crystallography to study hydrogen bonding and molecular packing. This is essential for understanding the material properties and the design of new materials (Kant et al., 2013).
Propriétés
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxypropanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OSi/c1-9(2,3)13(4,5)12-8(6-10)7-11/h8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDCGCDLHCZHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
CAS RN |
128302-78-3 |
Source


|
| Record name | (tert-Butyldimethylsilyloxy)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

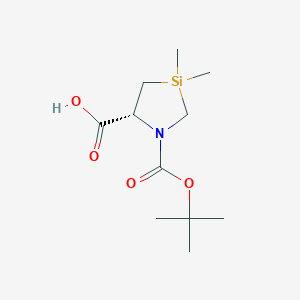

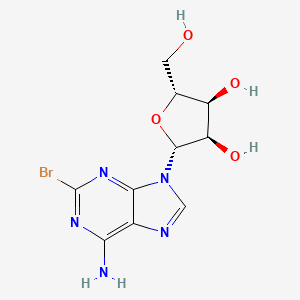

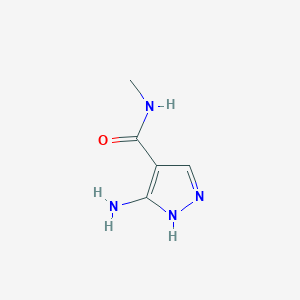
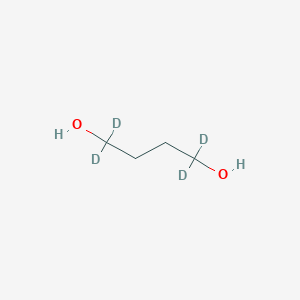




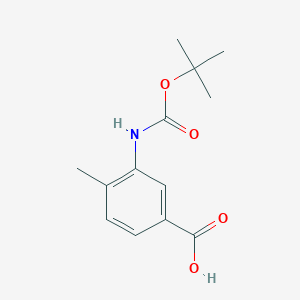

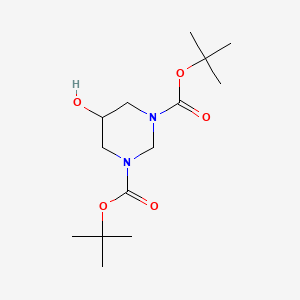
![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)